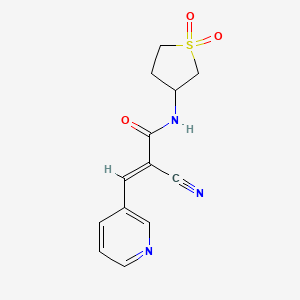

(2E)-2-cyano-N-(1,1-dioxo-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2E)-2-cyano-N-(1,1-dioxo-1) is a member of the thiadiazole family, specifically a 1,2,5-thiadiazole 1,1-dioxide. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-thiadiazole 1,1-dioxides typically involves the oxidation of thiadiazole rings. Common laboratory oxidants such as hydrogen peroxide or peracids are used to oxidize the sulfur atom in the thiadiazole ring to form the 1,1-dioxide . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of 1,2,5-thiadiazole 1,1-dioxides may involve more scalable and cost-effective methods. One approach is the continuous flow oxidation process, where the thiadiazole precursor is continuously fed into a reactor containing the oxidant. This method allows for better control over reaction conditions and higher yields .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,5-Thiadiazole 1,1-dioxides undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiadiazole, thiadiazole radical anion.

Substitution: Various substituted thiadiazole derivatives.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

(2E)-2-cyano-N-(1,1-dioxo-1) serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the synthesis of quinoxalinones and pyridines, which exhibit significant antimicrobial properties. A study demonstrated that derivatives synthesized from this compound showed moderate to excellent antifungal activity against strains such as Aspergillus flavus and Candida albicans, with inhibition zones comparable to standard antifungal agents .

Antitumor Activity

Research has indicated that derivatives of this compound) exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have shown selective growth inhibition in breast cancer (MCF-7) and colon cancer cells. The mechanism involves activation of PPARγ-dependent pathways, highlighting its potential as a selective PPARγ modulator .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that certain derivatives can inhibit pro-inflammatory cytokines and may be beneficial in treating conditions like rheumatoid arthritis and multiple sclerosis .

Case Study 1: Antimicrobial Evaluation

In a recent study, several derivatives of this compound) were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents due to their efficacy against resistant strains .

Case Study 2: Cancer Therapeutics

Another investigation focused on the antitumor effects of derivatives synthesized from this compound). The study revealed that these compounds not only inhibited tumor cell proliferation but also induced apoptosis through PPARγ-mediated pathways . This highlights their dual role as both cytotoxic agents and modulators of cellular signaling pathways.

Mécanisme D'action

The mechanism of action of 1,2,5-thiadiazole 1,1-dioxides varies depending on their application. In biological systems, these compounds can interact with enzymes and proteins, inhibiting their activity. For example, they may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis . In materials science, their unique electronic properties make them suitable for use in organic electronic devices .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Thiadiazole 1,1-dioxide: Similar structure but different electronic properties and reactivity.

Benzothiadiazole 1,1-dioxide: Contains a fused benzene ring, leading to different chemical and physical properties.

Uniqueness

1,2,5-Thiadiazole 1,1-dioxides are unique due to their ability to form stable radical anions and their versatility in undergoing various chemical reactions. Their electronic properties make them particularly valuable in the development of advanced materials for electronic applications .

Activité Biologique

The compound (2E)-2-cyano-N-(1,1-dioxo-1) is part of a class of chemical entities that have garnered attention for their potential biological activities, particularly in the field of oncology. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that derivatives of this compound), such as 2-cyano-3,12-dioxooleana-1,9-dien-28-oate (CDDO) and its methyl ester (CDDO-Me), exhibit significant anticancer activity. These compounds have been shown to inhibit cell growth, induce apoptosis, and possess antiangiogenic properties across various cancer cell lines, including pancreatic and colon cancers .

Mechanisms of Action:

- Induction of Apoptosis: CDDO and CDDO-Me trigger apoptosis in cancer cells by downregulating key survival proteins such as cyclin D1 and survivin. This process is mediated through the activation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

- Inhibition of Angiogenesis: These compounds inhibit the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR2), crucial for tumor blood supply .

- Transcription Factor Modulation: The repression of specificity protein (Sp) transcription factors (Sp1, Sp3, Sp4) is a notable mechanism through which these compounds exert their effects. This modulation impacts various downstream genes involved in cell proliferation and survival .

Study 1: Effects on Pancreatic Cancer Cells

A study investigated the effects of CDDO-Me on pancreatic cancer cell lines Panc1 and L3.6pL. The treatment resulted in:

- Growth Inhibition: Significant reduction in cell viability at low micromolar concentrations.

- Apoptosis Induction: Increased caspase-3 activity was observed, indicating enhanced apoptotic signaling.

- Gene Expression Changes: Downregulation of Sp transcription factors was confirmed through Western blot analysis .

| Treatment | Cell Viability (%) | Caspase-3 Activity (fold increase) |

|---|---|---|

| Control | 100 | 1.0 |

| CDDO-Me | 50 | 1.5 |

Study 2: PPARγ Agonist Activity

Another investigation focused on the PPARγ agonist properties of cyano derivatives related to the compound . The results indicated:

- Activation in Colon Cancer Cells: Compounds demonstrated PPARγ-dependent responses that led to the induction of p21 and caveolin-1 in pancreatic and colon cancer cells respectively.

- Selective Modulation: The activity was found to be dependent on both structure and cellular context, suggesting a tailored therapeutic approach for different cancer types .

Synthesis and Structure Activity Relationship

The synthesis method for this compound) derivatives often involves modifications to triterpenoids like oleanic acid. The structural variations significantly influence their biological activity, with specific functional groups enhancing anticancer efficacy .

Propriétés

IUPAC Name |

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-pyridin-3-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c14-7-11(6-10-2-1-4-15-8-10)13(17)16-12-3-5-20(18,19)9-12/h1-2,4,6,8,12H,3,5,9H2,(H,16,17)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJGECVIEHPBJZ-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C(=CC2=CN=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CN=CC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.